Ganodermatriol(P)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganodermatriol(P) can be synthesized through various methods, including chemical synthesis and biotransformation. The chemical synthesis involves multiple steps, starting from simpler triterpenoid precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to facilitate the formation of the desired triterpenoid structure .

Industrial Production Methods: Industrial production of Ganodermatriol(P) often involves the cultivation of Ganoderma lucidum under controlled conditions. The bioactive compounds are then extracted using methods such as ultra-sonication, organic solvent extraction (e.g., ethanol, methanol), and microwave-assisted extraction . These methods ensure the efficient extraction of Ganodermatriol(P) and other triterpenoids from the fungal biomass.

Analyse Chemischer Reaktionen

Types of Reactions: Ganodermatriol(P) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to synthesize derivatives for further study .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed under controlled temperature conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ganodermatriol(P), each with unique bioactive properties .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Ganodermatriol(P) serves as a precursor for synthesizing novel triterpenoid derivatives. These derivatives are essential for exploring new therapeutic agents. The compound undergoes various chemical reactions, including oxidation and reduction, which are crucial for modifying its structure to enhance bioactivity.

Table 1: Common Chemical Reactions of Ganodermatriol(P)

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic medium |

| Reduction | Sodium borohydride (NaBH₄) | Controlled temperature |

| Substitution | Various nucleophiles and electrophiles | Varies based on substituents |

Biological Applications

Research indicates that Ganodermatriol(P) exhibits significant biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties. These activities make it a subject of interest in pharmacological studies aimed at developing new treatments.

Case Study: Anti-Cancer Properties

A study published in Molecules highlighted the anti-cancer effects of Ganodermatriol(P) in vitro. The compound was shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Medical Applications

Ganodermatriol(P) has been investigated for its potential therapeutic applications in treating several diseases:

- Cancer : Its anti-tumor properties have been extensively studied.

- Chronic Hepatitis : Research indicates potential benefits in managing liver diseases.

- Hypertension : Studies suggest it may help regulate blood pressure.

Table 2: Medical Applications of Ganodermatriol(P)

Industrial Applications

The compound is also used in developing health supplements and functional foods due to its bioactive properties. Its incorporation into dietary products is gaining traction as consumers seek natural health solutions.

Table 3: Industrial Uses of Ganodermatriol(P)

| Application Area | Description |

|---|---|

| Health Supplements | Used as an ingredient for immune support |

| Functional Foods | Added for antioxidant benefits |

Wirkmechanismus

Ganodermatriol(P) is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include other triterpenoids found in Ganoderma species, such as ganoderic acids, ganoderiol, and ganodermanontriol . While these compounds share some pharmacological properties, Ganodermatriol(P) stands out for its potent anti-inflammatory and immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

- Ganoderic acids

- Ganoderiol

- Ganodermanontriol

Ganodermatriol(P) continues to be a subject of extensive research due to its promising therapeutic potential and diverse applications in various scientific fields.

Biologische Aktivität

Ganodermatriol(P) is a significant bioactive compound derived from the Ganoderma genus, particularly noted for its diverse pharmacological properties. This article delves into the biological activities associated with Ganodermatriol(P), supported by data tables, case studies, and detailed research findings.

Overview of Ganodermatriol(P)

Ganodermatriol(P) is categorized under triterpenoids, a class of compounds known for their extensive health benefits. These compounds are predominantly found in Ganoderma lucidum (Reishi mushroom), which has been used in traditional medicine for centuries. The structural complexity of Ganodermatriol(P) contributes to its multifaceted biological activities.

Biological Activities

The biological activities of Ganodermatriol(P) can be summarized as follows:

-

Anticancer Effects

- Ganodermatriol(P) has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it induces apoptosis and inhibits metastasis.

- Case Study : In vitro studies demonstrated that Ganodermatriol(P) significantly reduced cell viability in human breast cancer cells (MCF-7) and liver cancer cells (HepG2) through the activation of apoptotic pathways.

-

Anti-inflammatory Properties

- This compound exhibits potent anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators.

- Research Findings : A study showed that Ganodermatriol(P) reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential in treating inflammatory diseases.

-

Neuroprotective Effects

- Ganodermatriol(P) has been linked to neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's.

- Data Table 1 : Summary of Neuroprotective Studies

Study Model Outcome Zhang et al. Alzheimer's mice Reduced amyloid plaque formation Li et al. Neuroblastoma cells Increased neuronal survival -

Antioxidant Activity

- The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Mechanism : It enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

-

Antimicrobial Activity

- Ganodermatriol(P) exhibits antimicrobial effects against various pathogens, including bacteria and fungi.

- Research Findings : In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans.

The mechanisms through which Ganodermatriol(P) exerts its biological effects include:

- Modulation of Signaling Pathways : It influences critical signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell survival.

- Gene Expression Regulation : The compound alters the expression levels of genes associated with apoptosis, inflammation, and oxidative stress response.

Challenges and Future Perspectives

Despite the promising biological activities, research on Ganodermatriol(P) faces challenges such as:

- Limited Clinical Trials : Most studies are preclinical, necessitating further clinical trials to validate efficacy in humans.

- Standardization Issues : Variability in extraction methods and formulations can affect the bioactivity of Ganodermatriol(P).

Eigenschaften

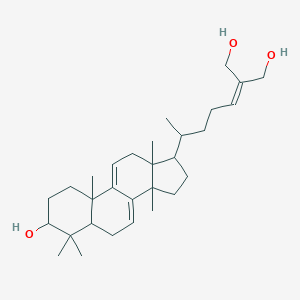

IUPAC Name |

2-[(4R)-4-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJZGBVDQCTWLG-RVFLQCAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105300-28-5 | |

| Record name | Ganodermatriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganodermatriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105300285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GANODERMATRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470J2A4Z5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.